Ethyl 3-(2-aminophenylamino)butanoate
Description
Ethyl 3-(2-aminophenylamino)butanoate is a β-amino ester derivative featuring a substituted phenylamino group at the β-position of the butanoate backbone. Its synthesis typically involves condensation reactions between β-keto esters and aromatic amines, followed by cyclization or functionalization steps under acidic or catalytic conditions .
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 3-(2-aminoanilino)butanoate |
InChI |
InChI=1S/C12H18N2O2/c1-3-16-12(15)8-9(2)14-11-7-5-4-6-10(11)13/h4-7,9,14H,3,8,13H2,1-2H3 |
InChI Key |
BTSVUWYKVSIBLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)NC1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 3-Arylamino-2-Benzoylaminobut-2-enoate (Compound 3)
Structure: Contains a benzoylamino group at the α-position and an aryl amino group at the β-position. Synthesis: Prepared via refluxing methyl 2-benzoylamino-3-oxobutanoate with aromatic amines in benzene using p-toluenesulfonic acid (PTSA) as a catalyst . Key Differences:
- The benzoylamino group enhances steric hindrance and reduces nucleophilicity compared to the unsubstituted aminophenyl group in the target compound.
Ethyl 4,4,4-Trifluoro-2-Methyl-3-(Phenylimino)butanoate
Structure: Features a trifluoromethyl group and a phenylimino substituent. Key Differences:
- The trifluoromethyl group introduces strong electron-withdrawing effects, increasing thermal stability and altering solubility (e.g., enhanced lipophilicity) compared to the amino-substituted analog .
- The imino group (C=N) in this compound differs chemically from the secondary amine in Ethyl 3-(2-aminophenylamino)butanoate, leading to distinct reactivity in nucleophilic additions or redox reactions.
Ethyl 2-[Hydroxy(phenyl)methylidene]-3-Methyliminobutanoate
Structure: Contains a hydroxy(phenyl)methylidene group and a methylimino substituent. Key Differences:
- The conjugated enol ether system in this compound enables keto-enol tautomerism, which is absent in the target compound due to its primary amine structure .
- The methylimino group (N–CH₃) reduces hydrogen-bonding capacity compared to the 2-aminophenylamino group, impacting biological interactions or coordination chemistry.
Structural and Functional Analysis
Table 1: Comparative Properties of this compound and Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
